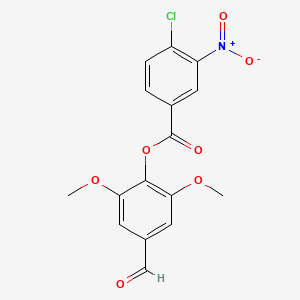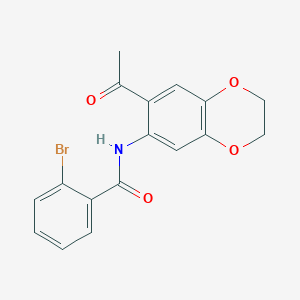
(4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate
Descripción general
Descripción
(4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-formyl-2,6-dimethoxyphenyl moiety, followed by its esterification with 4-chloro-3-nitrobenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the nitro group produces an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its reactive functional groups. It may also serve as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, where the compound’s structure can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. The chloro group can undergo substitution reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzenesulfonate
- 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, (4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate is unique due to the presence of both a nitro group and a formyl group, which provide distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions.
Propiedades
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO7/c1-23-13-5-9(8-19)6-14(24-2)15(13)25-16(20)10-3-4-11(17)12(7-10)18(21)22/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBYUMOYSMVXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methylphenyl)carbonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B3663541.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3663547.png)

![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3663562.png)
![N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide](/img/structure/B3663566.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3663577.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B3663594.png)
![N~2~-benzyl-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3663595.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B3663596.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3663613.png)

![(4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B3663632.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3663638.png)

